molecular formula C69H94N14O17S2 B1670893 Dotanoc CAS No. 619300-53-7

Dotanoc

Katalognummer B1670893
CAS-Nummer: 619300-53-7
Molekulargewicht: 1455.7 g/mol
InChI-Schlüssel: PZCJTYVWTGPGOH-DGPRRBGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dotanoc, also known as Gallium Ga 68 Dotatoc, is a somatostatin-2 receptor analog that is radiolabeled with gallium 68 as a positron-emitting radioisotope . It has a high affinity for somatostatin receptor subtypes 2, 3, and 5 (sst 2,3,5 ) . It is used with a PET scan (positron emission tomography) for localization of somatostatin receptor positive neuroendocrine tumors (NETs) .


Synthesis Analysis

The radiolabeled somatostatin analogue [68Ga]DOTA-NOC is synthesized in about 30 minutes with 80.3 ± 3.20 % of decay corrected radiochemical yield . The process is easily adaptable to the labeling of other peptides such as DOTA-TOC or DOTA-TATE for diagnosis or therapy .


Molecular Structure Analysis

While the exact molecular structure of Dotanoc is not explicitly mentioned in the search results, it is known that it is a somatostatin analogue . It is also known that these molecules present few differences in structural formula .


Chemical Reactions Analysis

The synthesis of Dotanoc involves the chelation of generator-produced 68 Ga-chloride by DOTANOC at elevated temperature . This process may be preceded or followed by a purification step .

Wissenschaftliche Forschungsanwendungen

1. Diagnostic Imaging in Cardiac Sarcoidosis

2. Biodistribution and Dosimetry in Neuroendocrine Tumors

A study on the biodistribution and radiation dosimetry of 68Ga-DOTANOC in patients with neuroendocrine tumors (NETs) revealed significant findings. The study showed physiological uptake of 68Ga-DOTANOC in organs like the pituitary gland, spleen, liver, and urinary tract, with kidneys having the highest absorbed dose. This information is crucial for understanding the compound's distribution in the body and its potential role in PET oncology (Pettinato et al., 2007).

3. Role in Peptide Receptor Radionuclide Therapy

A study analyzing the in vivo behavior of 177Lu-labeled peptides DOTATATE, DOTANOC, and DOTATOC used in peptide receptor radionuclide therapy (PRRNT) of NETs showed that DOTANOC had the highest uptake and mean absorbed dose in normal organs (e.g., whole body, kidney, spleen). This indicates its potential for effective therapy, although individual dosimetry is recommended due to interpatient variability (Schuchardt et al., 2013).

4

. Imaging in Neuroendocrine TumorsGallium Ga 68-DOTANOC is used in PET imaging to detect neuroendocrine tumors and metastases. Its high affinity for somatostatin receptor subtypes 2, 3, and 5, which are abundant in neuroendocrine tumors, makes it an effective tool for diagnosis and staging of these tumors. The presence of these receptor subtypes in large numbers on neuroendocrine tumors and their metastases, in contrast to their low levels in most other normal tissues, highlights the selectivity and effectiveness of Ga 68-DOTANOC in this context (Ga 68-DOTANOC, 2020).

5. Diagnostic Use in Paraganglioma/Pheochromocytoma

Gallium-68 DOTANOC, a somatostatin receptor ligand, has shown significant application in the diagnostic workflow of neuroendocrine tumors, including paraganglioma/pheochromocytoma. The compound's technically simple production, broad availability, favorable biodistribution, and advantageous dosimetry contribute to its rapid acceptance and integration into the clinical management of these tumor types (Lopci et al., 2013).

Zukünftige Richtungen

There are promising new therapies for medullary thyroid cancer already in development. Importantly, the next generation of RET-specific inhibitors designed to overcome on-target acquired resistance are already in first in human phase I study . Furthermore, combination of image-guided surgery and robot-assisted with laparoscopic surgery may reduce surgical complications in the future .

Eigenschaften

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93)/t42-,43-,51+,52-,53+,54-,55-,56+,57+,62+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCJTYVWTGPGOH-OKVMNLLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H94N14O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dota-noc

CAS RN

619300-53-7
Record name DOTA-NOC
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619300537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOTA-NOC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IIY9GZY9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dotanoc
Reactant of Route 2
Reactant of Route 2
Dotanoc
Reactant of Route 3
Dotanoc
Reactant of Route 4
Dotanoc
Reactant of Route 5
Dotanoc
Reactant of Route 6
Dotanoc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.